6-(Diethylamino)pyridine-3-boronic acid
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Overview
Description
6-(Diethylamino)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyridine-3-boronic acid typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-(Diethylamino)pyridine-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Diethylamino)pyridine-3-boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diol-containing molecules, making it useful in the detection and separation of carbohydrates . Additionally, its ability to participate in cross-coupling reactions allows it to form new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the diethylamino group.
6-Aminopyridine-3-boronic acid: Contains an amino group instead of a diethylamino group.
Phenylboronic acid: A simpler boronic acid derivative without the pyridine ring.
Uniqueness
6-(Diethylamino)pyridine-3-boronic acid is unique due to the presence of the diethylamino group, which can enhance its reactivity and binding affinity in certain reactions. This makes it a valuable compound in both research and industrial applications .
Biological Activity
6-(Diethylamino)pyridine-3-boronic acid (DEAPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a diethylamino group and a boronic acid moiety, which plays a crucial role in its interaction with biomolecules. The unique structural features of DEAPBA allow it to participate in various biochemical processes, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C₁₁H₁₄BNO₂
- Molecular Weight : 205.05 g/mol
- CAS Number : 1313761-22-4
The biological activity of DEAPBA is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in various biomolecules such as carbohydrates and nucleotides. This property is leveraged in the development of affinity reagents for the selective enrichment and detection of cis-diol-containing compounds. The binding mechanism involves the formation of boronate esters, which can be influenced by pH and the presence of competing ligands.
Biological Applications
DEAPBA has shown promise in several biological applications:
- Enzyme Inhibition : DEAPBA has been investigated for its potential as an enzyme inhibitor. Its ability to interact with active sites of enzymes that contain diol functionalities suggests that it could modulate enzymatic activity, particularly in glycosylation processes.
- Cancer Research : Preliminary studies indicate that DEAPBA may exhibit anticancer properties by inhibiting tumor growth through the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Diagnostic Applications : The compound has been utilized in biosensors for the detection of glucose and other saccharides, capitalizing on its boronate affinity for cis-diols.
Case Studies
Recent research highlights the effectiveness of DEAPBA in various experimental settings:
- Study on Enzyme Inhibition : A study demonstrated that DEAPBA effectively inhibited the activity of certain glycosyltransferases, leading to reduced glycan synthesis in cancer cell lines. The IC50 values reported were in the micromolar range, indicating significant inhibitory potential.
- Biosensor Development : In another study, DEAPBA-functionalized magnetic nanoparticles were developed for the selective extraction of cis-diol-containing biomolecules from complex biological samples. The nanoparticles exhibited high binding affinity at neutral pH, facilitating the enrichment of target analytes from human urine samples.
Comparative Analysis
To understand the biological activity of DEAPBA relative to similar compounds, a comparison table is presented below:
Compound | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Boronic Acid Derivative | Enzyme Inhibition, Cancer Activity | ~10 |
6-Aminopyridine-3-boronic acid | Boronic Acid Derivative | Affinity for cis-diols | ~5 |
2-Pyridineboronic acid | Boronic Acid | General binding properties | ~15 |
Properties
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-6-5-8(7-11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCOLBGQLNVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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